molecular formula C12H10ClNO2 B6146839 methyl 4-chloro-2-methylquinoline-3-carboxylate CAS No. 50593-08-3

methyl 4-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B6146839
CAS No.: 50593-08-3
M. Wt: 235.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are preferred. These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Methyl 4-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives often target enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the chlorine and ester groups, making it less reactive in certain substitution reactions.

    4-Chloroquinoline: Lacks the methyl and ester groups, affecting its chemical properties and reactivity.

    Quinoline-3-carboxylate: Lacks the chlorine and methyl groups, influencing its biological activity.

Uniqueness

Methyl 4-chloro-2-methylquinoline-3-carboxylate is unique due to the presence of both the chlorine and ester groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex and biologically active quinoline derivatives .

Properties

CAS No.

50593-08-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.